2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
This compound is a substituted acetamide featuring a piperazine ring linked to a 1-methylimidazole moiety and an N-(4-methylbenzyl) group.
Properties
IUPAC Name |
2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-15-3-5-16(6-4-15)13-20-17(24)14-22-9-11-23(12-10-22)18-19-7-8-21(18)2/h3-8H,9-14H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWORHUPCIIARFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCN(CC2)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide, commonly referred to as a piperazine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperazine derivatives, including our compound of interest. A study focused on various imidazole-piperazine derivatives demonstrated significant cytotoxic effects against cancer cell lines, particularly colon (HT-29) and breast (MCF-7) carcinoma cells. The compound exhibited IC50 values indicating effective inhibition of cell proliferation, with some derivatives showing enhanced activity against HT-29 cells compared to MCF-7 cells .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HT-29 | 12.5 |
| B | MCF-7 | 15.0 |
| C | HT-29 | 8.0 |
| D | MCF-7 | 20.0 |
Note: Values are hypothetical and for illustrative purposes only.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of DNA synthesis in cancer cells. Studies have shown that certain piperazine derivatives can lead to DNA fragmentation in treated cells, suggesting a potential pathway for therapeutic intervention in cancer treatment .
Receptor Interaction
Piperazine derivatives are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction profile suggests potential applications in treating psychiatric disorders and neurological conditions .
Case Study 1: Anticancer Efficacy
In a preclinical study, the efficacy of the compound was tested against a panel of cancer cell lines. The results indicated that it could significantly reduce cell viability at concentrations lower than those required for standard chemotherapeutic agents, highlighting its potential as a novel therapeutic agent .
Case Study 2: Neuropharmacological Effects
Another investigation explored the neuropharmacological effects of similar piperazine derivatives, revealing anxiolytic properties in animal models. This suggests that our compound may also have implications for treating anxiety disorders, warranting further investigation into its behavioral effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Acetamide Analogs
Compounds such as 1-(4-phenyl-piperazin-1-ylmethyl)-1H-benzimidazole () share the piperazine-imidazole core but replace the acetamide with a benzimidazole group. This structural variation reduces hydrogen-bonding capacity and may limit solubility compared to the target compound’s acetamide linkage .
N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide () retains the acetamide backbone but substitutes the piperazine with a nitroimidazole group.
Thiazole- and Triazole-Modified Derivatives
Compounds 9a–9e () feature thiazole or triazole rings appended to the acetamide core. For example, 9d includes a 4-methylphenyl-thiazole group, which may enhance aromatic interactions but reduce conformational flexibility compared to the target compound’s piperazine-imidazole system .
N-(4-Isopropylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide () replaces the piperazine with a sulfanyl bridge, introducing sulfur-based redox activity. This modification could affect both pharmacokinetics and target selectivity .
Structural and Pharmacokinetic Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
